molecular formula C12H10N2S2 B1604424 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile CAS No. 214330-80-0

2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile

Cat. No. B1604424
M. Wt: 246.4 g/mol
InChI Key: CZWGAWFKACRSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile, also known as BMTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of malononitrile derivatives and has been extensively studied for its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile is not well understood, but it is believed to act as a Michael acceptor and undergo nucleophilic addition with various nucleophiles such as thiols and amines. This reaction leads to the formation of various adducts that have potential applications in various fields.

Biochemical And Physiological Effects

2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. In vitro studies have shown that 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile inhibits the production of inflammatory cytokines such as TNF-α and IL-6. In addition, 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile has been shown to inhibit the growth of various cancer cell lines such as MCF-7 and A549.

Advantages And Limitations For Lab Experiments

2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile has several advantages for use in lab experiments, including its ease of synthesis, high purity, and stability. However, 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile, including the development of new synthetic methods for the preparation of 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile derivatives, the investigation of its mechanism of action, and the exploration of its potential applications in drug discovery and materials science. In addition, the study of 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile's toxicity and safety profile is also an important area of future research.
Conclusion:
In conclusion, 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile is a versatile compound that has potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry. Its unique properties and potential applications make it an interesting compound for further research. The investigation of 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile's mechanism of action, toxicity, and safety profile, as well as the development of new synthetic methods and the exploration of its potential applications, are important areas of future research.

Scientific Research Applications

2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile has been extensively studied for its potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry. In materials science, 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile has been used as a building block for the synthesis of various functional materials such as fluorescent dyes and liquid crystals. In organic synthesis, 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile has been used as a versatile reagent for the synthesis of various heterocyclic compounds.

properties

IUPAC Name

2-[(2-methylphenyl)sulfanyl-methylsulfanylmethylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S2/c1-9-5-3-4-6-11(9)16-12(15-2)10(7-13)8-14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWGAWFKACRSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC(=C(C#N)C#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650233
Record name {[(2-Methylphenyl)sulfanyl](methylsulfanyl)methylidene}propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile

CAS RN

214330-80-0
Record name {[(2-Methylphenyl)sulfanyl](methylsulfanyl)methylidene}propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile
Reactant of Route 2
Reactant of Route 2
2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile
Reactant of Route 3
Reactant of Route 3
2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile
Reactant of Route 4
2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile
Reactant of Route 5
2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile
Reactant of Route 6
2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.